molecular formula C6H7HgIS B12562321 (4,5-Dimethylthiophen-2-yl)(iodo)mercury CAS No. 143732-39-2

(4,5-Dimethylthiophen-2-yl)(iodo)mercury

Cat. No.: B12562321
CAS No.: 143732-39-2
M. Wt: 438.68 g/mol
InChI Key: CRIREZKTOOBYDN-UHFFFAOYSA-M
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Description

(4,5-Dimethylthiophen-2-yl)(iodo)mercury is a chemical compound that belongs to the class of organomercury compounds It features a thiophene ring substituted with two methyl groups at positions 4 and 5, an iodine atom, and a mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylthiophen-2-yl)(iodo)mercury typically involves the reaction of 4,5-dimethylthiophene with mercuric iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

4,5-Dimethylthiophene+Mercuric IodideThis compound\text{4,5-Dimethylthiophene} + \text{Mercuric Iodide} \rightarrow \text{this compound} 4,5-Dimethylthiophene+Mercuric Iodide→this compound

The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organomercury compound synthesis can be applied. Industrial production would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures due to the toxicity of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylthiophen-2-yl)(iodo)mercury can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.

    Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium thiolate or potassium cyanide can be used to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the mercury atom.

Scientific Research Applications

(4,5-Dimethylthiophen-2-yl)(iodo)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: The compound’s unique properties make it useful in material science, particularly in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of (4,5-Dimethylthiophen-2-yl)(iodo)mercury involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dimethylthiophen-2-yl)mercury chloride
  • (4,5-Dimethylthiophen-2-yl)mercury bromide
  • (4,5-Dimethylthiophen-2-yl)mercury acetate

Uniqueness

(4,5-Dimethylthiophen-2-yl)(iodo)mercury is unique due to the presence of the iodine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and material science.

Properties

CAS No.

143732-39-2

Molecular Formula

C6H7HgIS

Molecular Weight

438.68 g/mol

IUPAC Name

(4,5-dimethylthiophen-2-yl)-iodomercury

InChI

InChI=1S/C6H7S.Hg.HI/c1-5-3-4-7-6(5)2;;/h3H,1-2H3;;1H/q;+1;/p-1

InChI Key

CRIREZKTOOBYDN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=C1)[Hg]I)C

Origin of Product

United States

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